![molecular formula C28H22N2O2S2 B2752496 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide CAS No. 476276-17-2](/img/structure/B2752496.png)
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide is a useful research compound. Its molecular formula is C28H22N2O2S2 and its molecular weight is 482.62. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant and Pharmacological Effects
A study on 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, which share structural similarities with the compound of interest, demonstrated anticonvulsant activity and sedative-hypnotic effects without impairing learning and memory. These compounds interact with benzodiazepine receptors, highlighting their potential in neurological research (Faizi et al., 2017).
Synthesis and Characterization
Research on novel thiophene-benzothiazole derivatives, involving microwave-assisted synthesis and spectroscopic characterization, contributes to the understanding of solvent effects on UV–Vis absorption and provides insights into their structural and electronic properties (Ermiş & Durmuş, 2020).
Antitumor Properties
Several benzothiazole derivatives, including 2-(4-aminophenyl)benzothiazoles, have been identified for their potent antitumor activity against various cancer cell lines, emphasizing their role in cancer research and therapy (Kashiyama et al., 1999).
Fluorescence and Sensing Applications
Benzimidazole and benzothiazole conjugated Schiff bases have been explored as fluorescent sensors for metal ions, showcasing their utility in the development of new materials for sensing and imaging applications (Suman et al., 2019).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis by inhibiting the enzyme DprE1 . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to cell death .
Pharmacokinetics
The admet calculation of similar benzothiazole-arylamide derivatives showed a favourable pharmacokinetic profile . The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound significantly impact its bioavailability and overall therapeutic potential .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the enzyme DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to the death of the bacteria .
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2S2/c31-26(18-14-16-20(17-15-18)32-19-8-2-1-3-9-19)30-28-25(21-10-4-6-12-23(21)33-28)27-29-22-11-5-7-13-24(22)34-27/h1-3,5,7-9,11,13-17H,4,6,10,12H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHUYJHDRGZMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenoxybenzamide |
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